molecular formula C12H17ClO3 B1607292 1-Chloro-4-(2,2-diethoxyethoxy)benzene CAS No. 41964-04-9

1-Chloro-4-(2,2-diethoxyethoxy)benzene

Cat. No. B1607292
CAS RN: 41964-04-9
M. Wt: 244.71 g/mol
InChI Key: OYHYJHOCOUPQPL-UHFFFAOYSA-N
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Description

1-Chloro-4-(2,2-diethoxyethoxy)benzene (CDEB) is a chemical compound that has a wide range of applications in scientific research. It has been used in a variety of laboratory experiments and studies, ranging from biochemical and physiological research to environmental studies. Additionally, it has been used in the synthesis of other compounds, such as dyes, pharmaceuticals, and cosmetics.

Scientific Research Applications

Polymerization Initiator and Transfer Agent

1-Chloro-4-(2,2-diethoxyethoxy)benzene has been studied as an initiator and transfer agent for cationic polymerizations, particularly as part of a novel generation of inifers (initiator/transfer agents). It interacts uniquely with BCl3, demonstrating complex formation and suggesting a mechanism for ion formation based on UV/VIS and conductivity measurements (Dittmer, Pask, & Nuyken, 1992).

Precursor for Polybenzoxazole

This compound is used in the synthesis of model compounds like hydroxy enaminonitrile, which undergoes thermal cyclization to form benzoxazole. This process is crucial in developing novel precursor polymers for aromatic polybenzoxazole, a material known for its rigidity and thermal stability (Kim & Lee, 2001).

Formation of Macrocyclic Compounds

In the field of macrocyclic chemistry, the compound plays a role in the synthesis of nonsymmetric pillar[5]arenes. These macrocycles, which can encapsulate certain molecules like acetonitrile, are essential for understanding molecular interactions and potential applications in molecular recognition and catalysis (Kou et al., 2010).

Synthesis of Fluorine-containing Polyetherimide

1-Chloro-4-(2,2-diethoxyethoxy)benzene is involved in the synthesis of fluorine-containing polyetherimide, a material with significant applications due to its thermal and chemical resistance. The process involves reactions with various chemicals and is characterized by techniques like FTIR and DSC (Yu Xin-hai, 2010).

Study of Dipole Moments

Research involving this compound includes the study of dipole moments in related chemicals. Understanding the dipole moments is vital for comprehending molecular interactions in various solvents, which has implications in fields like solvent extraction and chemical reaction dynamics (Anantakrishnan & Rao, 1956).

properties

IUPAC Name

1-chloro-4-(2,2-diethoxyethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClO3/c1-3-14-12(15-4-2)9-16-11-7-5-10(13)6-8-11/h5-8,12H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYHYJHOCOUPQPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(COC1=CC=C(C=C1)Cl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30340921
Record name 1-Chloro-4-(2,2-diethoxyethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-(2,2-diethoxyethoxy)benzene

CAS RN

41964-04-9
Record name 1-Chloro-4-(2,2-diethoxyethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of sodium hydride (11.24 g, 281 mmol) in anhydrous N,N-dimethylformamide (500 mL) was added 4-chlorophenol (30 g, 234 mmol) at 0° C. After hydrogen evolution had ceased, bromo-acetaldehyde diethyl acetal (55 g, 281 mmol) was added. The reaction was heated at 120° C. overnight. The mixture was poured into ice-water, extracted with ethyl acetate (3×150 ml), washed with 1N sodium hydroxide (3×100 ml), and brine (3×100 ml). The organic layer was dried over anhydrous sodium sulfate and filtered. The solvent was removed under vacuum. The residue was purified by a silica gel column with 1% ethyl acetate in petroleum ether to afford 1-chloro-4-(2,2-diethoxyethoxy)benzene as oil (45 g, 75%).
Quantity
11.24 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
55 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Dao-Huy - 2018 - scholar.archive.org
Front Matter i Table of Contents i Acknowledgements vi Abstract vii General schemes ix All compounds prepared in this thesis are numbered in bold Arabic numerals. Compounds …
Number of citations: 2 scholar.archive.org

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